N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of procarcinogens .
Mode of Action
Related compounds have been found to exhibit high coumarin 7-hydroxylase activity , suggesting that this compound may also interact with its targets through hydroxylation, a common mechanism in drug metabolism .
Biochemical Pathways
Given its potential interaction with cytochrome p450 2a6 , it may influence pathways related to drug metabolism and the bioactivation of procarcinogens .
Pharmacokinetics
Similar compounds have been shown to interact with cytochrome p450 2a6 , suggesting potential involvement in metabolic processes .
Result of Action
Related compounds have been found to exhibit high coumarin 7-hydroxylase activity , suggesting potential roles in drug metabolism and the bioactivation of procarcinogens .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine ring synthesis: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling reactions: The furan and pyridine rings are then coupled using cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Morpholine ring incorporation: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the furan and pyridine rings, which are known for their biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares the furan and pyridine rings but lacks the morpholine and benzamide moieties.
(5-Phenylfuran-2-yl)methanamine: Similar in having the furan ring but differs in the substitution pattern and lacks the pyridine and morpholine rings.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(17-3-5-19(6-4-17)24-7-10-26-11-8-24)23-14-16-12-18(15-22-13-16)20-2-1-9-27-20/h1-6,9,12-13,15H,7-8,10-11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTRUIMELFDCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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